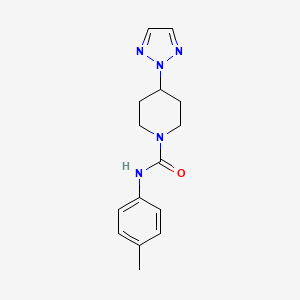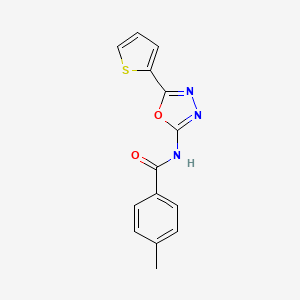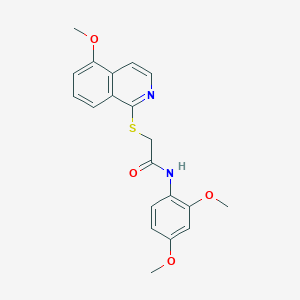
2-Chloro-6-ethynylnaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-ethynylnaphthalene is a chemical compound with the CAS Number: 2503203-92-5. It has a molecular weight of 186.64 and is typically stored at a temperature of 4 degrees Celsius . The compound is in the form of a powder .
Molecular Structure Analysis
The InChI code for 2-Chloro-6-ethynylnaphthalene is 1S/C12H7Cl/c1-2-9-3-4-11-8-12 (13)6-5-10 (11)7-9/h1,3-8H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving 2-Chloro-6-ethynylnaphthalene are not available, ReactionCode, an open-source format, has been developed to encode and decode a reaction into a multi-layer machine-readable code .Aplicaciones Científicas De Investigación
Inhibition of CYP2B4 Enzyme
2-Chloro-6-ethynylnaphthalene, through its mechanism-based inhibition, affects the CYP2B4 enzyme, illustrating a dual inhibitory role: enzyme inactivation requiring covalent binding and reversible inhibition. This distinction in inhibition showcases how molecular size influences enzyme activity, with larger substrates experiencing more significant inhibition due to spatial constraints within the enzyme's active site. This research underlines the potential for developing targeted enzyme inhibitors based on substrate size and molecular interaction dynamics within the enzyme's active site (Cheng, Reed, Harris, & Backes, 2007).
Poly(2-ethynylnaphthalene) and Its Properties
The polymerization of 2-ethynylnaphthalene, leading to the formation of helical poly(2-ethynylnaphthalene)s with distinct colors and properties, opens avenues in material science, especially in the synthesis of novel polymeric materials. These materials exhibit unique optical properties due to their helical structure, indicating potential applications in photonic devices and materials science. The distinct colors, yellow and red, of the polymers, derived from their molecular configurations, suggest variable electronic properties that could be harnessed in electronic devices or as sensors (Mawatari et al., 2014).
Electrosynthesis of Arylalkynes
The electrochemical approach to synthesizing 2-ethynylnaphthalene showcases a green chemistry alternative, reducing the need for harsh chemical conditions and providing a more environmentally friendly pathway to synthesizing important chemical intermediates. This method's ability to selectively produce 2-ethynylnaphthalene under varied conditions highlights the potential for precise control in synthetic chemistry, offering a pathway to producing complex molecules with significant efficiency and reduced environmental impact (Pandolfi, Chiarotto, & Feroci, 2018).
Synthesis of Substituted Chrysenes
The synthesis of substituted chrysenes via 6-endo-dig cyclization of ethynylnaphthalenes presents a rapid and efficient method to access molecules with potential biological activity and electronic properties. This synthetic pathway highlights the utility of 2-ethynylnaphthalene derivatives in constructing complex polycyclic aromatic hydrocarbons, underlining the compound's role as a versatile precursor in synthetic organic chemistry (Eccleshare, Selzer, & Woodward, 2017).
Safety and Hazards
The safety information for 2-Chloro-6-ethynylnaphthalene includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .
Propiedades
IUPAC Name |
2-chloro-6-ethynylnaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl/c1-2-9-3-4-11-8-12(13)6-5-10(11)7-9/h1,3-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHCDQUXBIMZML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=C1)C=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-ethynylnaphthalene | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

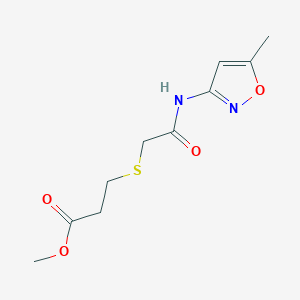
![N-{2,2-bis[(4-methylphenyl)sulfonyl]ethenyl}aniline](/img/structure/B2773227.png)
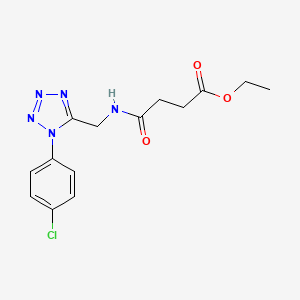
![2-[(2-Chlorophenyl)methyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2773230.png)

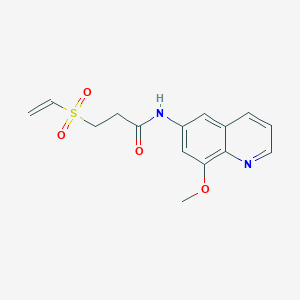
![N-(4-chlorobenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2773236.png)
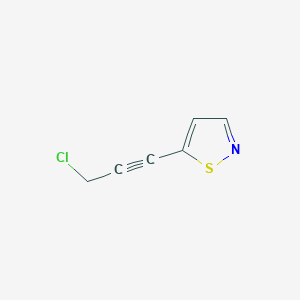

![3,6-dichloro-N-[3-(1,3-thiazol-2-ylsulfanyl)propyl]pyridine-2-carboxamide](/img/structure/B2773239.png)
![2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol](/img/structure/B2773242.png)
